molecular formula C5H6N2S2 B11771570 2-(Methylthio)pyrimidine-4(3H)-thione CAS No. 6303-54-4

2-(Methylthio)pyrimidine-4(3H)-thione

Cat. No.: B11771570
CAS No.: 6303-54-4
M. Wt: 158.2 g/mol
InChI Key: FGQOFZKBSSDRIA-UHFFFAOYSA-N
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Description

2-(Methylthio)pyrimidine-4(3H)-thione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)pyrimidine-4(3H)-thione typically involves the reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of catalysts like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)pyrimidine-4(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like cyanide ions for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrimidines .

Scientific Research Applications

2-(Methylthio)pyrimidine-4(3H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylthio)pyrimidine-4(3H)-thione involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of inflammatory markers and promoting neuroprotection .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylthio-6-methylpyrimidine
  • 2,4-Dimethylthio-5-methylpyrimidine
  • 2,4-Dimethylthio-3-methylpyrimidine

Uniqueness

2-(Methylthio)pyrimidine-4(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple inflammatory pathways and provide neuroprotection sets it apart from other similar compounds .

Properties

CAS No.

6303-54-4

Molecular Formula

C5H6N2S2

Molecular Weight

158.2 g/mol

IUPAC Name

2-methylsulfanyl-1H-pyrimidine-6-thione

InChI

InChI=1S/C5H6N2S2/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8)

InChI Key

FGQOFZKBSSDRIA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=S)N1

Origin of Product

United States

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